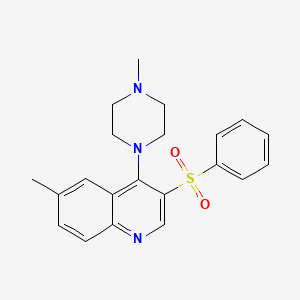

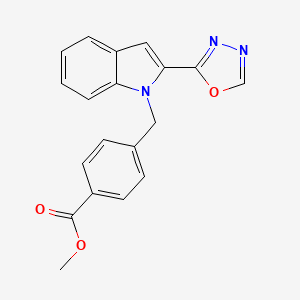

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactions and Chemical Stability

Research into the reactions of compounds structurally related to 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline, such as 3-benzenesulfonyloxyalloxazine and its analogs, has shown that these compounds can undergo a variety of nucleophilic reactions. These reactions produce a range of products, including triazoloquinoxalinones, esters, and amides, depending on the nucleophile used. This versatility suggests potential utility in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Hamby & Bauer, 1987).

Antimicrobial and Antifungal Activities

Some derivatives of quinoline, incorporating benzenesulfonamide moieties, have demonstrated significant antimicrobial and antifungal activities. This includes compounds synthesized from α,β-unsaturated ketones and 4-hydrazinyl benzenesulfonamide hydrochloride. These findings highlight the potential of such quinoline-based compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Properties

Quinoline and its analogs have been identified as potent compounds in cancer drug discovery due to their effective anticancer activity. The synthetic versatility of quinoline allows for the generation of a wide range of structurally diverse derivatives, which have been found to inhibit various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This makes quinoline a valuable scaffold in the development of anticancer drugs (Solomon & Lee, 2011).

Synthesis of Novel Compounds

Research into the synthesis of new pyrazoline and pyrazole derivatives, including those bearing benzenesulfonyl groups, has contributed to the discovery of compounds with potential medicinal applications. The exploration of different synthetic pathways has led to the creation of molecules that could serve as the basis for the development of drugs with improved efficacy and safety profiles (Korcz et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . The interaction of the compound with its targets could lead to changes in the biological activity of the target, thereby influencing the physiological processes they are involved in.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-8-9-19-18(14-16)21(24-12-10-23(2)11-13-24)20(15-22-19)27(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLSLRVHCZDIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)

![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)

![2-{[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2955271.png)

![[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate](/img/structure/B2955273.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2955288.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2955289.png)